Superior In Vivo Anti-Tumor Efficacy of Fucosterol Versus β-Sitosterol and Cholesterol
In a direct comparative study of four steroids in H22 tumor-bearing mice, fucosterol demonstrated the highest tumor inhibition rate of 72.65%, significantly exceeding β-sitosterol (56.41%) and cholesterol (61.54%) [1]. Metabolomic analysis further revealed that fucosterol treatment generated 129 differential metabolites—the highest among tested steroids—primarily affecting purine and amino acid metabolism pathways [1].
| Evidence Dimension | Tumor inhibition rate in H22 tumor-bearing mice |
|---|---|
| Target Compound Data | 72.65% inhibition |
| Comparator Or Baseline | β-sitosterol: 56.41%; cholesterol: 61.54%; ergosterol: 63.25% |
| Quantified Difference | Fucosterol inhibition exceeds β-sitosterol by 16.24 absolute percentage points (28.8% relative improvement) |
| Conditions | H22 murine hepatoma model; steroids administered in vivo; histopathological and metabolomic endpoints |
Why This Matters
For researchers developing anti-tumor phytosterol formulations, fucosterol provides approximately 29% greater in vivo efficacy than β-sitosterol, reducing the required dose or treatment duration to achieve comparable therapeutic outcomes.
- [1] Huo H, Li H, Zhao Y, et al. Comparative study on the anti-tumor effect of steroids derived from different organisms in H22 tumor-bearing mice and analysis of their mechanisms. Eur J Pharmacol. 2024;963:176269. doi:10.1016/j.ejphar.2023.176269 View Source
